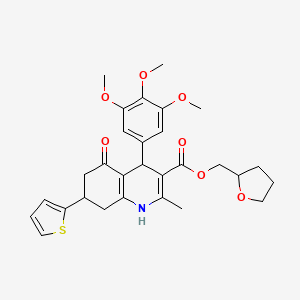![molecular formula C21H23N3O3 B11635495 Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo es un compuesto orgánico sintético conocido por sus diversas aplicaciones en investigación científica. Este compuesto presenta un núcleo de quinolina, que es un compuesto orgánico aromático heterocíclico, y está sustituido con varios grupos funcionales que mejoran su reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo típicamente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo de quinolina, seguido de la introducción del grupo dimetilamino y el grupo metoxi. El paso final implica la esterificación para formar el carboxilato de etilo.
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Reacciones de sustitución: La introducción del grupo dimetilamino se puede lograr mediante reacciones de sustitución nucleófila utilizando dimetilamina. El grupo metoxi se introduce típicamente mediante metilación utilizando yoduro de metilo.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador como el ácido sulfúrico para formar el éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir los grupos nitro en aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución aromática electrófila, como nitración, sulfonación y halogenación, debido a la presencia del anillo aromático.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nitración utilizando ácido nítrico concentrado y ácido sulfúrico.
Productos principales
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de amina.
Sustitución: Derivados de quinolina nitro, sulfonil o halogenados.
Aplicaciones Científicas De Investigación
El 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como sonda fluorescente debido a su núcleo de quinolina, que puede exhibir propiedades fluorescentes.
Medicina: Explorado por sus posibles actividades farmacológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a su estructura aromática estable y su color vibrante.
Mecanismo De Acción
El mecanismo de acción del 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo depende de su aplicación:
Actividad biológica: El compuesto puede interactuar con varios objetivos moleculares, como enzimas y receptores, a través de enlaces de hidrógeno, interacciones hidrofóbicas y apilamiento π-π. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a efectos biológicos.
Propiedades fluorescentes: El núcleo de quinolina puede absorber la luz y volver a emitirla a una longitud de onda diferente, lo que lo hace útil como sonda fluorescente en imágenes biológicas.
Comparación Con Compuestos Similares
El 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo se puede comparar con otros derivados de quinolina:
4-{[4-(Dietilamino)fenil]amino}-6-metilquinolina-3-carboxilato de etilo: Estructura similar pero con sustituciones de dietilamino y metilo, que pueden alterar su reactividad química y actividad biológica.
4-[(2-Hidroxi)etil]amino]-6-metoxiquinolina-3-carboxilato de etilo: Contiene un grupo hidroxietilo, que puede mejorar su solubilidad y posibles interacciones con objetivos biológicos.
Derivados de quinolina-3-carboxilato: Una amplia clase de compuestos con diversas sustituciones que pueden afectar significativamente sus propiedades y aplicaciones.
Conclusión
El 4-{[4-(Dimetilamino)fenil]amino}-6-metoxiquinolina-3-carboxilato de etilo es un compuesto versátil con aplicaciones significativas en química, biología, medicina e industria. Su estructura única le permite someterse a diversas reacciones químicas e interactuar con diferentes objetivos moleculares, lo que lo convierte en una herramienta valiosa en la investigación científica.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
ethyl 4-[4-(dimethylamino)anilino]-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23N3O3/c1-5-27-21(25)18-13-22-19-11-10-16(26-4)12-17(19)20(18)23-14-6-8-15(9-7-14)24(2)3/h6-13H,5H2,1-4H3,(H,22,23) |
Clave InChI |
OYBBOSPSQLJTNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
